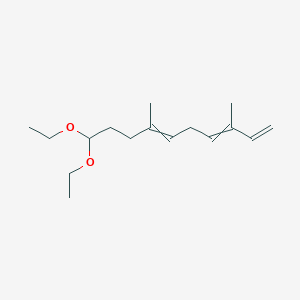![molecular formula C18H8Br2O5S B14620163 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione CAS No. 60981-70-6](/img/structure/B14620163.png)
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that features both aromatic and heterocyclic structures
Vorbereitungsmethoden
The synthesis of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of benzene derivatives, followed by sulfonylation and cyclization to form the naphthofuran structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic aromatic substitution is a key reaction, where the compound reacts with electrophiles to form substituted products
Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s sulfonyl and bromine groups play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione include:
1,4-Dibromo-2,5-dimethoxybenzene: Used in the preparation of polyfluorene derivatives.
Naphtho[2,3-c]thiophene-4,9-dione: Known for its enhanced photovoltaic effects in polymer solar cells.
The uniqueness of this compound lies in its specific combination of bromine and sulfonyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
60981-70-6 |
|---|---|
Molekularformel |
C18H8Br2O5S |
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
4-(2,5-dibromophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H8Br2O5S/c19-10-5-6-13(20)14(8-10)26(23,24)16-11-4-2-1-3-9(11)7-12-15(16)18(22)25-17(12)21/h1-8H |
InChI-Schlüssel |
UIVLIYODQNAGOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=C(C=CC(=C4)Br)Br)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



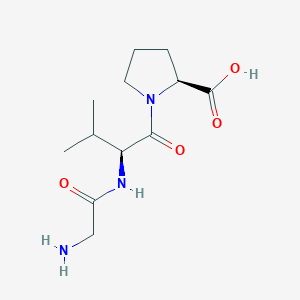
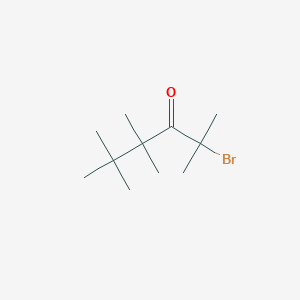
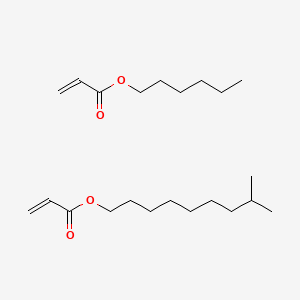

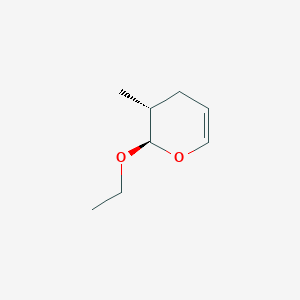
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
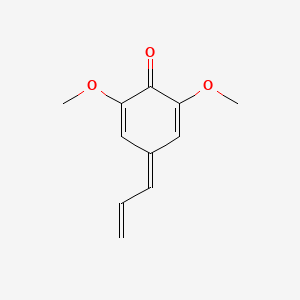
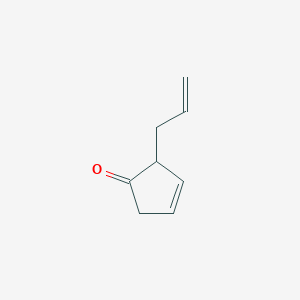


![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
